molecular formula C4H7BrO2S B2368092 (E)-3-Bromo-1-methylsulfonylprop-1-ene CAS No. 80729-59-5

(E)-3-Bromo-1-methylsulfonylprop-1-ene

Cat. No.: B2368092
CAS No.: 80729-59-5
M. Wt: 199.06
InChI Key: OVAXXBFZRNVDJL-DUXPYHPUSA-N
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Description

(E)-3-Bromo-1-methylsulfonylprop-1-ene is an organic compound characterized by the presence of a bromine atom, a methylsulfonyl group, and a double bond in its structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-3-Bromo-1-methylsulfonylprop-1-ene typically involves the bromination of 1-methylsulfonylprop-1-ene. This can be achieved using bromine in the presence of a suitable solvent such as dichloromethane. The reaction is carried out under controlled conditions to ensure the formation of the (E)-isomer.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: (E)-3-Bromo-1-methylsulfonylprop-1-ene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.

    Addition Reactions: The double bond in the compound can participate in addition reactions with electrophiles or nucleophiles.

    Oxidation and Reduction Reactions: The methylsulfonyl group can undergo oxidation or reduction under appropriate conditions.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate in polar solvents.

    Addition Reactions: Reagents like hydrogen bromide or water in the presence of acids or bases.

    Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products Formed:

    Substitution Reactions: Products include azido or thiocyanato derivatives.

    Addition Reactions: Products include dibromo or hydroxyl derivatives.

    Oxidation and Reduction Reactions: Products include sulfoxides or sulfides.

Scientific Research Applications

(E)-3-Bromo-1-methylsulfonylprop-1-ene has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (E)-3-Bromo-1-methylsulfonylprop-1-ene involves its interaction with various molecular targets. The bromine atom and the double bond in the compound allow it to participate in electrophilic and nucleophilic reactions, respectively. These interactions can lead to the formation of covalent bonds with target molecules, thereby exerting its effects.

Comparison with Similar Compounds

    (E)-3-Chloro-1-methylsulfonylprop-1-ene: Similar structure but with a chlorine atom instead of bromine.

    (E)-3-Iodo-1-methylsulfonylprop-1-ene: Similar structure but with an iodine atom instead of bromine.

    (E)-3-Fluoro-1-methylsulfonylprop-1-ene: Similar structure but with a fluorine atom instead of bromine.

Uniqueness: (E)-3-Bromo-1-methylsulfonylprop-1-ene is unique due to the specific reactivity of the bromine atom, which can participate in a wider range of chemical reactions compared to chlorine, iodine, or fluorine derivatives. This makes it a versatile compound in organic synthesis and other applications.

Properties

IUPAC Name

(E)-3-bromo-1-methylsulfonylprop-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7BrO2S/c1-8(6,7)4-2-3-5/h2,4H,3H2,1H3/b4-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVAXXBFZRNVDJL-DUXPYHPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C=CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)/C=C/CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7BrO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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